molecular formula C30H21FN9Na3O10S3 B13412476 1,5-Naphthalenedisulfonic acid, 3-(4-((5-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, trisodium salt CAS No. 69929-13-1

1,5-Naphthalenedisulfonic acid, 3-(4-((5-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, trisodium salt

Cat. No.: B13412476
CAS No.: 69929-13-1
M. Wt: 851.7 g/mol
InChI Key: ZRTOSNXWFXLLCA-UHFFFAOYSA-K
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Description

1,5-Naphthalenedisulfonic acid, 3-(4-((5-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, trisodium salt is a complex organic compound It is characterized by its intricate molecular structure, which includes multiple functional groups such as sulfonic acids, azo groups, and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Naphthalenedisulfonic acid, 3-(4-((5-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, trisodium salt typically involves multiple steps:

    Formation of the Naphthalenedisulfonic Acid Core: This step involves sulfonation of naphthalene to introduce sulfonic acid groups.

    Azo Coupling Reaction: The azo group is introduced through a coupling reaction between a diazonium salt and an aromatic compound.

    Triazine Ring Formation: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Final Assembly: The various components are combined under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthalenedisulfonic acid, 3-(4-((5-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, trisodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions.

    Reduction: Reduction reactions can break down the azo group into amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or zinc in acidic conditions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amines.

Scientific Research Applications

1,5-Naphthalenedisulfonic acid, 3-(4-((5-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, trisodium salt has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the azo group may interact with enzymes or receptors, leading to various biological effects. The triazine ring may also play a role in the compound’s activity by binding to specific sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthalenedisulfonic acid derivatives: Compounds with similar naphthalene cores and sulfonic acid groups.

    Azo compounds: Other compounds containing azo groups, such as azo dyes.

    Triazine derivatives: Compounds with triazine rings, such as herbicides and pharmaceuticals.

Uniqueness

1,5-Naphthalenedisulfonic acid, 3-(4-((5-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, trisodium salt is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.

Biological Activity

1,5-Naphthalenedisulfonic acid, 3-(4-((5-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, trisodium salt (hereafter referred to as the compound) is a complex organic molecule with significant applications in various fields such as dye production, pharmaceuticals, and analytical chemistry. This article explores its biological activity based on existing research and case studies.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. Its structure includes:

  • Naphthalene ring system : Provides a stable aromatic backbone.
  • Sulfonic acid groups : Enhance solubility and reactivity.
  • Azo linkage : Implicates potential biological interactions through reduction processes.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Dye and Pigment Applications

The compound is primarily used as an intermediate in the production of dyes. Its sulfonic acid groups improve the solubility and stability of dye formulations, which are crucial for textile applications. The enhanced color yield and lightfastness make it a valuable component in the dyeing industry .

2. Pharmaceutical Applications

In pharmaceuticals, this compound has been noted for its role in drug formulation. It aids in improving the solubility and bioavailability of sulfonamide antibiotics. This property is particularly important for enhancing the therapeutic efficacy of these drugs .

3. Analytical Chemistry

The compound serves as a reagent in analytical methods such as spectrophotometry. It is utilized to detect and quantify metal ions, thereby enhancing the accuracy of environmental testing and monitoring .

4. Toxicological Profile

Toxicological studies have shown that the trisodium salt form of this compound exhibits low acute oral toxicity. In studies involving animal models, no significant adverse effects were observed at high doses (up to 2000 mg/kg) . Furthermore, it has been determined that the compound does not cause skin irritation or sensitization under typical exposure conditions .

Metabolism and Excretion

Research indicates that upon oral administration, the compound undergoes extensive metabolism primarily by intestinal bacteria. The major metabolites include naphthionic acid and other derivatives resulting from reductive cleavage of the azo bond. Excretion patterns vary by species; for instance:

  • In rats and mice: Predominantly excreted via feces.
  • In guinea pigs: Notable urinary excretion observed .

Case Studies

Several studies have investigated the biological implications of this compound:

Study 1: Immunosuppressive Activity

In vitro assays demonstrated that related compounds exhibit immunosuppressive properties. This suggests potential applications in managing autoimmune conditions or transplant rejection scenarios .

Study 2: Environmental Impact

Research on the environmental effects of dyes derived from this compound has highlighted concerns regarding their persistence and toxicity in aquatic systems. Studies indicate that while the compound itself may be less toxic than some alternatives, its degradation products could pose risks to aquatic life .

Properties

CAS No.

69929-13-1

Molecular Formula

C30H21FN9Na3O10S3

Molecular Weight

851.7 g/mol

IUPAC Name

trisodium;3-[4-[[5-[[4-fluoro-6-(2-methylanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C30H24FN9O10S3.3Na/c1-15-6-3-4-8-21(15)33-30-35-28(31)34-29(36-30)32-17-10-11-24(52(45,46)47)22(12-17)37-38-26-16(2)39-40(27(26)41)18-13-20-19(25(14-18)53(48,49)50)7-5-9-23(20)51(42,43)44;;;/h3-14,26H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,32,33,34,35,36);;;/q;3*+1/p-3

InChI Key

ZRTOSNXWFXLLCA-UHFFFAOYSA-K

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)S(=O)(=O)[O-])N=NC4C(=NN(C4=O)C5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-])C)F.[Na+].[Na+].[Na+]

Origin of Product

United States

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